Convolamine presents an anesthetic acting on the nerve endings with a lower activity level than that of Convolvine. A 2 % solution lowers the sensitive nerve fibers conductivity with a much higher and longer activity as compared with the effect on motor nerve fibers. As with Convolvine, Convolamine (1/1000 to 1/3000) inhibits cardiac activity, dilates the vessels from isolated ear of rabbit at 3 mg/kg and lowers the arterial pressure in decerebrated cats.
Convolamine is a methoxybenzoic acid. Convolamine is an anesthetic acting on the nerve endings, with a good selectivity on sensory nerves which lowers arterial pressure.
Convolamine
CAS No.: 500-56-1
Cat. No.: VC20770085
Molecular Formula: C17H23NO4
Molecular Weight: 305 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 500-56-1 |
---|---|
Molecular Formula | C17H23NO4 |
Molecular Weight | 305 g/mol |
IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate |
Standard InChI | InChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3 |
Standard InChI Key | AEFPCFUCFQBXDQ-UHFFFAOYSA-N |
SMILES | CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Chemical Structure and Properties
Convolamine is a methoxybenzoic acid derivative with the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.4 g/mol. Chemically, it is identified as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate . The compound features a tropane skeleton with a characteristic bicyclic structure that contributes to its pharmacological activities.
Physical and Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₃NO₄ |
Molecular Weight | 305.4 g/mol |
IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate |
CAS Number | 500-56-1 |
InChIKey | AEFPCFUCFQBXDQ-UHFFFAOYSA-N |
Physical State | Solid |
Structure Classification | Tropane alkaloid, Methoxybenzoic acid derivative |
The structure of convolamine includes a tropane ring system with a nitrogen-containing bicyclic structure, connected to a 3,4-dimethoxybenzoate moiety. This structural arrangement contributes to its ability to interact with various biological targets, particularly in the central nervous system .
Natural Sources and Distribution
Plant Sources
Convolamine is primarily found in plants belonging to the Convolvulaceae family, particularly in species of the genus Convolvulus. The major plant sources of convolamine include:
Plant Species | Family | Common Name | Geographic Distribution |
---|---|---|---|
Convolvulus pluricaulis | Convolvulaceae | Shankhpushpi | Indian subcontinent |
Convolvulus prostratus | Convolvulaceae | Shankhpushpi | India, Asia |
Convolvulus subhirsutus | Convolvulaceae | - | Asia |
Erythroxylum monogynum | Erythroxylaceae | - | Tropical regions |
Erythroxylum zambesiacum | Erythroxylaceae | - | African continent |
The compound has been extensively documented in Convolvulus pluricaulis (also known as Convolvulus prostratus), a medicinal plant highly valued in Ayurveda, the traditional Indian medicinal system . This plant, commonly known as Shankhpushpi, has been used for centuries in traditional medicine for various neurological conditions.
Traditional Usage
In Ayurvedic medicine, plants containing convolamine, particularly Shankhpushpi (Convolvulus pluricaulis), have been traditionally prescribed for various neurological and psychological conditions including:
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Memory enhancement
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Anxiety and stress reduction
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Treatment of insomnia
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Management of epilepsy
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Mental stimulation
The long history of traditional usage has prompted modern scientific investigations into the pharmacological properties of convolamine and its potential applications in contemporary medicine.
Pharmacological Properties
Other Pharmacological Activities
In addition to its neuropharmacological properties, plants containing convolamine have demonstrated various other pharmacological activities that may be partially attributed to this alkaloid:
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Antioxidant properties
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Anxiolytic effects
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Antidepressant activity
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Anticonvulsant properties
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Neuroprotective effects
Research Applications and Disease Models
Wolfram Syndrome Model
A significant application of convolamine has been in the study of Wolfram syndrome, a rare genetic disorder characterized by diabetes insipidus, diabetes mellitus, optic atrophy, and deafness. In a zebrafish model of Wolfram syndrome (wfs1ab KO zebrafish), convolamine was found to restore normal mobility in larvae with the mutation without affecting wild-type controls .
This research is particularly noteworthy as it represents a successful application of phenotypic screening to identify natural compounds with therapeutic potential for rare genetic disorders.
Cognitive Impairment Models
Convolamine has shown promise in multiple models of cognitive impairment:
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Genetic model: Restored learning in Wfs1∆Exon8 mice
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Pharmacological model: Reversed cognitive deficits in dizocilpine-treated mice
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Amyloid toxicity model: Protected against cognitive impairment in Aβ25-35-treated mice
These findings suggest potential applications for convolamine in various forms of cognitive decline, including age-related cognitive impairment and potentially neurodegenerative conditions like Alzheimer's disease.
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